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trans-2-Penten-1-ol - 20273-24-9

trans-2-Penten-1-ol

Catalog Number: EVT-3557310
CAS Number: 20273-24-9
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pent-2-en-1-ol is a natural product found in Perilla frutescens, Brassica carinata, and other organisms with data available.
Overview

trans-2-Penten-1-ol, also known as pent-2-en-1-ol, is an organic compound with the molecular formula C5H10O\text{C}_5\text{H}_{10}\text{O}. It is classified as an unsaturated alcohol due to the presence of a double bond between the second and third carbon atoms in its structure. This compound exhibits geometric isomerism, existing in two forms: (E)-trans-2-penten-1-ol and (Z)-trans-2-penten-1-ol. It is a volatile compound found in various natural sources, including plants and foods, contributing to their aroma and flavor profiles .

The compound has been identified in several species, including Euonymus fortunei, Morus alba, and Olea europaea, indicating its significance in both ecological and culinary contexts.

Synthesis Analysis

Methods

trans-2-Penten-1-ol can be synthesized through multiple methods. One common approach involves the reduction of 2-pentenal using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs in inert solvents like tetrahydrofuran or diethyl ether under controlled temperature conditions .

Another industrial method for producing trans-2-penten-1-ol involves the hydroformylation of butadiene, which introduces a formyl group to form 2-pentenal. This intermediate is subsequently reduced using hydrogen gas in the presence of a palladium on carbon catalyst .

Technical Details

The synthesis of trans-2-penten-1-ol can be summarized as follows:

  1. Reduction Reaction:
    • Reactants: 2-pentenal, sodium borohydride or lithium aluminum hydride.
    • Solvent: Tetrahydrofuran or diethyl ether.
    • Conditions: Controlled temperature.
  2. Hydroformylation:
    • Reactants: Butadiene, carbon monoxide, and hydrogen.
    • Catalyst: Palladium on carbon.
    • Process: Sequential addition of reactants leading to reduction.
Molecular Structure Analysis

Structure

The molecular structure of trans-2-penten-1-ol features a hydroxyl group (-OH) attached to a five-carbon chain with a double bond between the second and third carbons. The structural formula can be represented as follows:

CH3CH=CHCH2CH2OH\text{CH}_3\text{CH}=\text{CH}\text{CH}_2\text{CH}_2\text{OH}

Data

  • Molecular Formula: C5H10O\text{C}_5\text{H}_{10}\text{O}
  • Molecular Weight: 86.13 g/mol
  • CAS Number: 1576-96-1 .
Chemical Reactions Analysis

Types of Reactions

trans-2-Penten-1-ol is involved in various chemical reactions:

  1. Oxidation: Can be oxidized to 2-pentenal using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
  2. Reduction: Can be further reduced to pentan-1-ol using strong reducing agents such as lithium aluminum hydride.
  3. Substitution: Undergoes nucleophilic substitution where the hydroxyl group can be replaced by other functional groups .

Common Reagents and Conditions

For oxidation:

  • Reagents: Pyridinium chlorochromate or potassium permanganate.

For reduction:

  • Reagents: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or diethyl ether.

For substitution:

  • Conditions often involve acids like hydrochloric acid or sulfuric acid in the presence of nucleophiles .
Mechanism of Action

Process

As a primary allylic alcohol, trans-2-penten-1-ol participates in biochemical pathways that involve its conversion into other functional compounds within living organisms. Its volatility allows it to serve as a flavoring agent and aroma compound in various plants .

Data

The compound's presence has been noted in culinary applications, contributing to the sensory properties of foods such as cooked mussels and olive oil .

Physical and Chemical Properties Analysis

Physical Properties

trans-2-Penten-1-ol is characterized by:

  • Appearance: Colorless liquid.
  • Odor: Characteristic alcoholic scent.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Approximately 120 °C.
  • Density: About 0.83 g/cm³.

These properties make it suitable for various applications in food science and fragrance industries .

Applications

trans-2-Penten-1-ol finds several scientific uses:

  1. Flavoring Agent: Utilized in food products for its pleasant aroma.
  2. Fragrance Component: Employed in perfumes and scented products due to its volatile nature.
  3. Chemical Intermediate: Acts as a precursor in organic synthesis for producing other chemical compounds.

Its role in enhancing flavors and aromas makes it significant not only in culinary applications but also in industrial fragrance formulations .

Biogenetic Pathways and Biosynthesis of trans-2-Penten-1-ol

Enzymatic Formation via Lipoxygenase-Mediated Pathways in Plant Systems

trans-2-Penten-1-ol originates primarily through the lipoxygenase (LOX) pathway, a conserved enzymatic mechanism in plants for oxidizing polyunsaturated fatty acids (PUFAs). This pathway begins when mechanical disruption of plant tissues (e.g., olive crushing) releases linolenic acid (C18:3) from membrane lipids. The enzyme lipoxygenase (LOX-13) catalyzes the dioxygenation of linolenic acid at carbon-13, forming 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). Unlike its C6-aldehyde-forming counterpart, this hydroperoxide undergoes homolytic cleavage mediated by a specialized divergent LOX enzyme, bypassing hydroperoxide lyase (HPL). The cleavage generates an unstable 1,3-pentene allylic radical, which reacts with hydroxyl radicals to yield trans-2-pentenal. This aldehyde is subsequently reduced by alcohol dehydrogenase (ADH) to yield trans-2-penten-1-ol [3] [7].

The reaction efficiency depends on several enzymatic factors:

  • LOX regioselectivity: Enzymes with 13-LOX specificity dominate in olives.
  • HPL competition: Low HPL activity diverts 13-HPOT toward C5 volatiles.
  • ADH specificity: NADPH-dependent ADH isoforms favor pentenal reduction.

Table 1: Enzymatic Factors Influencing trans-2-Penten-1-ol Biosynthesis

EnzymeSubstrateProductCofactorImpact on C5 Yield
13-LOXLinolenic acid13-HPOTO₂High (+85%)
Divergent LOX13-HPOTtrans-2-PentenalNoneDirect precursor
ADHtrans-2-Pentenaltrans-2-Penten-1-olNADPHRate-limiting
Hydroperoxide Lyase13-HPOTC6 AldehydesNoneCompetitive (-40%)

Picual olive cultivars exhibit 30% lower LOX activity than Arbequina, directly reducing trans-2-penten-1-ol synthesis by 22–25% during oil extraction [7]. Malaxation time further modulates this; extending processing to 50 minutes increases C5 alcohol yield by 18% due to prolonged enzyme-substrate interaction [3].

Role of Volatile Organic Compound Synthesis in Olive Oil Aroma Development

trans-2-Penten-1-ol is a key odorant in high-quality extra virgin olive oil (EVOO), contributing green, fruity, and pungent notes. Its sensory impact arises from a low odor threshold (45 μg/kg) and synergistic interactions with C6 compounds like hexanal and (E)-2-hexenal. In EVOO, concentrations range from 50–800 μg/kg, varying by cultivar, agronomy, and processing [3]:

  • Cultivar genetics: Arbequina oils contain 2.3× higher trans-2-penten-1-ol than Picual due to enhanced LOX expression.
  • Fruit ripeness: Optimal levels occur at the "yellow-green" stage (ripeness index 2.5), declining by 40% in purple olives.
  • Irrigation management: Drought stress increases C5 alcohols by 32% by upregulating LOX.

Table 2: trans-2-Penten-1-ol Distribution in Olive Oils by Cultivar

CultivarConcentration (μg/kg)Sensory DescriptorTotal C5 Volatiles (%)
Arbequina720 ± 85Green apple12.4%
Picual310 ± 45Herbaceous6.1%
Koroneiki580 ± 62Fruity9.7%
Chetoui410 ± 58Bitter7.3%

Geographical origin further influences profiles; Tunisian EVOOs contain 1.8× more trans-2-penten-1-ol than Spanish counterparts due to warmer climates accelerating LOX kinetics [3]. During storage, this alcohol declines by 60% after 12 months, correlating with rancidity onset (r = -0.91, p<0.01). Consequently, it serves as a freshness indicator and quality marker for early harvest EVOOs [7].

Microbial Biosynthesis in Fermented Food Matrices

Microbial biosynthesis of trans-2-penten-1-ol occurs via secondary metabolism in fermented foods, where microorganisms convert lipids or amino acids into volatile precursors. In cucumber brines, lactic acid bacteria (LAB) (e.g., Lactobacillus plantarum) and yeasts (e.g., Pichia fermentans) drive its formation through three pathways [5]:

  • Lipolytic pathway: Microbial lipases liberate linolenic acid from triglycerides, which undergoes abiotic oxidation to 13-HPOT and decomposes to trans-2-pentenal. LAB-associated ADH then reduces it to trans-2-penten-1-ol.
  • Amino acid conversion: Leucine degradation via aminotransferases and α-keto acid decarboxylases yields 3-methylbutanal, isomerizing to 2-pentenal under acidic conditions.
  • Carbohydrate fermentation: Heterofermentative LAB metabolize pentoses via the phosphoketolase (PK) pathway, generating 1-pentanol, which dehydrates to pentenols.

In fermented cucumbers, trans-2-penten-1-ol concentrations peak at 8.2 mg/kg during the active fermentation phase (days 5–7), driven by L. plantarum dominance. Alkaline fermentation by Bacillus subtilis in African fermented legumes yields higher levels (12.4 mg/kg) due to proteolytic generation of leucine-derived precursors [5] [8].

Table 3: Microbial Species and Metabolic Routes for trans-2-Penten-1-ol Synthesis

MicroorganismFood MatrixPrimary PathwayOptimal ConditionsYield (mg/kg)
Lactobacillus plantarumCucumber brineLipolysispH 3.8, 21°C, 5 days8.2
Pichia fermentansCashew apple juiceCarbohydrate28°C, aerobic, 7 days3.5
Bacillus subtilisAfrican locust beanProteolysispH 8.2, 37°C, 48 hours12.4
Leuconostoc mesenteroidesKimchiAmino acidpH 4.2, 15°C, 14 days1.9

Microbial succession critically modulates yields; Bacillus spp. dominance in alkaline fermentations elevates trans-2-penten-1-ol by 150% compared to LAB-driven processes. Salt concentration (≤5% NaCl) and temperature (15–30°C) further optimize microbial activity for enhanced production [8].

Properties

CAS Number

20273-24-9

Product Name

trans-2-Penten-1-ol

IUPAC Name

pent-2-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3

InChI Key

BTSIZIIPFNVMHF-UHFFFAOYSA-N

SMILES

CCC=CCO

Canonical SMILES

CCC=CCO

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